molecular formula C21H33ClN4O3S B11483306 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide

Cat. No.: B11483306
M. Wt: 457.0 g/mol
InChI Key: DFHQULLQMGVPFE-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a dimethylamino group, a dimethylsulfamoyl group, and a decahydroquinoline moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine, such as dimethylamine, under acidic or basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using reagents like dimethylsulfamoyl chloride.

    Attachment of the Decahydroquinoline Moiety: The decahydroquinoline moiety can be attached through nucleophilic substitution reactions, where the amine group of the decahydroquinoline reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(dimethylamino)-5-(methylsulfamoyl)benzamide: Lacks the decahydroquinoline moiety.

    2-(Dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide: Lacks the chloro group.

    4-Chloro-2-(methylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide: Has a methylamino group instead of a dimethylamino group.

Uniqueness

4-Chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-decahydroquinolin-4-yl)benzamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity

Properties

Molecular Formula

C21H33ClN4O3S

Molecular Weight

457.0 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl)benzamide

InChI

InChI=1S/C21H33ClN4O3S/c1-24(2)19-13-16(22)20(30(28,29)25(3)4)12-15(19)21(27)23-17-10-11-26(5)18-9-7-6-8-14(17)18/h12-14,17-18H,6-11H2,1-5H3,(H,23,27)

InChI Key

DFHQULLQMGVPFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2C1CCCC2)NC(=O)C3=CC(=C(C=C3N(C)C)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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